alpha-Conidendrin
Overview
Description
Alpha-Conidendrin: is a plant-derived lignan, specifically a tricyclic neolignan, found in various plant species such as Taxus yunnanensis. It is known for its complex structure and significant biological activities. The chemical formula of this compound is C20H20O6, and it has a molecular weight of 356.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Conidendrin can be synthesized through various methods, including one-pot propargylation and Claisen-type rearrangement. These methods involve the use of propargyl ethers and superacids to yield benzofuran derivatives . Another method involves the total synthesis of this compound from (1R,2S,3S)-1-(4-benzyloxy-3-methoxyphenyl)-3-(4-benzyloxy-3-methoxybenzyl)-2-hydroxymethyl-1,4-butanediol through intramolecular Friedel-Crafts reaction .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the wood of Taxus yunnanensis. The extraction process includes the use of solvents and purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Alpha-Conidendrin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of this compound by Fremy’s salt favors the formation of an o-quinone at the pendant aromatic ring .
Common Reagents and Conditions:
Oxidation: Fremy’s salt is commonly used for the oxidation of this compound.
Reduction: Standard reducing agents such as sodium borohydride can be used.
Substitution: Various aryl halides in the presence of a palladium catalytic system can be used for substitution reactions.
Major Products: The major products formed from these reactions include o-quinones, benzofuran derivatives, and various substituted lignans .
Scientific Research Applications
Alpha-Conidendrin has a wide range of scientific research applications:
Mechanism of Action
Alpha-Conidendrin is compared with other similar compounds such as:
Podophyllotoxin: Both compounds are lignans with significant anticancer properties, but this compound has a unique tricyclic structure.
Sikkimotoxin: this compound is used as a starting material for the synthesis of sikkimotoxin derivatives.
Deoxypodophyllotoxin: Similar in structure but differs in specific functional groups and bioactivity.
Comparison with Similar Compounds
- Podophyllotoxin
- Sikkimotoxin
- Deoxypodophyllotoxin
- Etoposide
- Picropodophyllotoxin
Alpha-Conidendrin stands out due to its unique structure and diverse biological activities, making it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
(3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3/t13-,14+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYMSCGTKZIVTN-TYILLQQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]3COC(=O)[C@@H]3CC2=C1)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025622, DTXSID401106144 | |
Record name | (-)-alpha-Conidendrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401106144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89104-61-0, 518-55-8 | |
Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89104-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Conidendrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Conidendrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-alpha-Conidendrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(3aR,4S,9aR)-3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401106144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-CONIDENDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6S2EBN0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does α-conidendrin exert its anticancer activity in breast cancer cells?
A1: α-conidendrin displays significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. Its mechanism involves several pathways:
- Apoptosis Induction: α-conidendrin triggers apoptosis by:
- Cell Cycle Arrest: α-conidendrin inhibits breast cancer cell proliferation by inducing cell cycle arrest through:
Q2: What is the significance of α-conidendrin's selective toxicity towards cancer cells?
A2: This selectivity is crucial as it indicates the potential for developing α-conidendrin-based therapies with reduced side effects compared to conventional chemotherapy drugs that often harm both cancerous and healthy cells [].
Q3: What is the molecular formula and weight of α-conidendrin?
A3: The molecular formula of α-conidendrin is C20H20O6, and its molecular weight is 356.37 g/mol [].
Q4: Can you describe the spectroscopic data that confirms the structure of α-conidendrin?
A4: Various spectroscopic techniques are used to elucidate the structure of α-conidendrin and its derivatives:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule, enabling the determination of its structure and stereochemistry [, , , , , , , , ].
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, particularly useful for confirming the presence of lactone and hydroxyl groups [, ].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing further structural information [, , , , ].
- X-ray Crystallography: Provides a three-dimensional representation of the molecule's structure in its crystalline state, confirming the relative configuration of atoms [].
Q5: How does the structure of α-conidendrin relate to its biological activity?
A5: Structure-activity relationship (SAR) studies provide valuable insights:
- Pendant Arene Configuration & Substitutions: Altering the configuration of the pendant aromatic ring or substituting the meta-methoxy group with hydrogen significantly reduces cytotoxicity, highlighting their importance for biological activity [].
- Fused Arene Substitutions: Replacing the methylenedioxy group in the fused aromatic ring with two methoxy groups leads to a 10-fold decrease in cytotoxicity, suggesting a role in binding interactions with biological targets [].
- C-4 Configuration: Inverting the configuration at C-4 can significantly impact cytotoxicity. Oxabicyclooctane derivatives with a cis relationship between the hydroxymethyl group and methyleneoxy bridge exhibited higher activity than those with a trans relationship [].
- Methyleneoxy Bridging Modes: The type of methyleneoxy bridging plays a crucial role in cytotoxicity, with dioxatricyclodecane derivatives demonstrating the highest activity [].
Q6: Is α-conidendrin biodegradable?
A6: Yes, several bacterial species, particularly those belonging to the genus Agrobacterium, can utilize α-conidendrin as their sole carbon source [, , , , ]. These bacteria break down the lignan through various metabolic pathways.
Q7: What are the environmental implications of α-conidendrin biodegradation?
A7: The biodegradation of α-conidendrin plays a crucial role in the carbon cycle within forest ecosystems. Understanding these processes can help develop sustainable practices for managing forest resources and mitigating environmental impacts [, , ].
Q8: Have there been studies on formulating α-conidendrin to improve its properties?
A8: While specific formulation strategies for α-conidendrin haven't been detailed in the provided papers, researchers acknowledge the need to enhance its lipophilicity for improved bioavailability []. Derivatives like esters of α-conidendrin are being explored to achieve this.
Q9: Are there analytical methods to detect and quantify α-conidendrin?
A9: Yes, several analytical techniques are employed:
- Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of α-conidendrin and other lignans in complex mixtures, providing both qualitative and quantitative data [].
- High-Performance Liquid Chromatography (HPLC): Offers another separation technique coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS), for identifying and quantifying α-conidendrin [, ].
Q10: What is the historical context of α-conidendrin research?
A10: Research on α-conidendrin dates back several decades, with early studies focusing on its isolation from wood sources and its potential use as an antioxidant [, ]. Over time, research has expanded to explore its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, highlighting its potential applications in medicine and other fields.
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